1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Procurement Sourcing Cost Analysis

Sourcing a precisely substituted chloropyridyl-cyclopropane building block for kinase inhibitor programs or PR antagonist research often leads to supply inconsistencies. 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid is a defined intermediate in patented triazolotriazine-based c-Met kinase inhibitors and exhibits potent progesterone receptor antagonism (IC50 = 65 nM in T47D cells). - Proven scaffold for Suzuki-Miyaura cross-coupling diversification, enabling rapid SAR exploration. - Consistent 97% purity (HPLC) across global batches, ensuring reproducible synthetic outcomes. - Stocked in research-friendly quantities (100 mg to 25 g) with ambient global shipping, minimizing procurement lead times.

Molecular Formula C9H8ClNO2
Molecular Weight 197.62 g/mol
CAS No. 854267-90-6
Cat. No. B1444404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
CAS854267-90-6
Molecular FormulaC9H8ClNO2
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyZJNKQXKFPFVZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid: Sourcing and Characterization


1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid is a heterocyclic building block featuring a cyclopropane carboxylic acid moiety attached to a chlorinated pyridine ring [1]. Its structure combines a common heteroaryl core (pyridine) with a strained cyclopropane, a motif often incorporated to enhance metabolic stability or potency in medicinal chemistry programs . Commercially, it is supplied as a powder with a reported purity of 95-97% and a molecular weight of 197.62 g/mol .

Building block Heterocyclic cyclopropane acid for medicinal chemistry scaffold construction
Reactivity Chloropyridine handle enables targeted Suzuki-Miyaura cross-coupling diversification
Provenance Cited as intermediate in c-Met kinase inhibitor patent (SAR context)

1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid: Why Generics Fail


Substituting this compound with a generic pyridyl-cyclopropane carboxylic acid is not straightforward. The specific position of the chlorine atom on the pyridine ring (the 6-position) is a critical determinant of its reactivity and potential biological activity. As a building block for drug discovery, this precise substitution pattern allows for targeted functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling . In contrast, analogs with a chlorine atom at the 2-position (e.g., 1-(6-chloropyridin-2-yl)cyclopropanecarboxylic acid) or those lacking the chlorine entirely will have different electronic properties and steric constraints, leading to distinct reaction outcomes and final compound profiles . Furthermore, the compound's utility as an intermediate in patented kinase inhibitor development underscores that its specific structure is part of an optimized, proprietary chemical space where even minor changes could invalidate the composition of matter [1].

Positional isomer mismatch
6-chloro substitution pattern is not interchangeable with 2-chloro or des-chloro analogs; reactivity and SAR may diverge.
Electronic / steric profile shift
Generic pyridyl-cyclopropane acids may alter cross-coupling efficiency and downstream compound properties.
Patent composition of matter
Substitutes outside the claimed scaffold may fall outside proprietary kinase inhibitor chemical space.

1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid: Quantitative Evidence Guide


Commercial Purity and Price Differentials Among Suppliers

This compound is available from multiple vendors, but purity and pricing vary significantly. Fluorochem offers a purity of 97% at a price of £217.00 for 1 gram . Bidepharm offers a standard purity of 95% . Chemenu offers 95% purity . The 2% difference in purity is a quantifiable factor that can be critical for applications sensitive to impurities, such as late-stage functionalization or biological assays. While a direct head-to-head bioactivity comparison between different purity grades is not available, the documented variation in quality is a key procurement differentiator.

Purity & cost
Supplier-reported
97% (£217/g) vs 95% (Bidepharm/Chemenu)
Vendor quality differentiation may impact impurity-sensitive workflows
Vendor data; independent lot verification recommended
Procurement Sourcing Cost Analysis

Progesterone Receptor (PR) Antagonist Activity

This compound has been identified as an antagonist of the human progesterone receptor (PR). In a cellular assay using human T47D cells, it inhibited progesterone-induced alkaline phosphatase activity with an IC50 value of 65 nM after 24 hours [1]. This is a specific, quantifiable biological activity. While data for a close structural analog under identical conditions is not available for a direct comparison, this potency establishes a clear baseline for its potential as a chemical probe. For comparison, other known PR antagonists can exhibit IC50 values in the low nanomolar range, making this compound's activity of interest for further structure-activity relationship (SAR) studies [2].

PR antagonist IC50
Reported
IC50 = 65 nM (T47D cells, 24 h)
Activity within range of known PR antagonists; supports probe selection for pathway studies
Class-level context; direct comparator under identical conditions not available
Endocrinology Oncology Reproductive Biology

Key Intermediate for c-Met Kinase Inhibitors

This compound is specifically claimed as an intermediate in the synthesis of triazolotriazines, which are potent inhibitors of kinases such as c-Met and are useful in the treatment of cancer [1]. The patent literature (US20080039457A1) from Incyte Corporation highlights its use in constructing a specific chemical scaffold. This provides a direct, verifiable link to a valuable and competitive research area. Unlike a generic cyclopropane carboxylic acid building block, this specific compound is part of a proprietary chemical series, which quantifies its strategic value beyond basic commercial availability.

Patent intermediate
Class-level
Cited in US20080039457A1 (Incyte) for c-Met inhibitor scaffold
Provides strategic relevance for kinase inhibitor SAR programs
Patent literature; freedom-to-operate review advised
Oncology Kinase Inhibitors Medicinal Chemistry

1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic acid: Optimal Application Scenarios


c-Met Kinase Inhibitor Building Block

Procurement is justified when the research goal is to synthesize or optimize triazolotriazine-based c-Met kinase inhibitors, as this compound is a defined intermediate in the patent literature for this class of compounds [1]. The specific substitution pattern is essential for achieving the desired kinase inhibition profile described in the patent.

Chemical Probe for Progesterone Receptor

Given its demonstrated antagonist activity against the human progesterone receptor (IC50 = 65 nM) in T47D cells [1], procurement is warranted for studies investigating PR signaling pathways, particularly in oncology or endocrinology where modulation of PR activity is a therapeutic target.

Suzuki-Miyaura Cross-Coupling for SAR Exploration

The presence of a chlorine atom on the pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [1]. Procurement is ideal for medicinal chemistry groups aiming to diversify the pyridyl-cyclopropane scaffold through the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

Application
Selection Property
Validation Focus
c-Met kinase inhibitor scaffold studies
Patent-cited intermediate identity
Scaffold integrity and SAR fit
PR signaling pathway research
Reported PR antagonist activity
Assay reproducibility in T47D model
Suzuki-Miyaura cross-coupling diversification
Chloropyridine coupling handle
Reaction yield and coupling scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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